![molecular formula C7H16Cl2N2O B1400436 (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride CAS No. 1089280-14-7](/img/structure/B1400436.png)

(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride

Übersicht

Beschreibung

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring). Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .

Synthesis Analysis

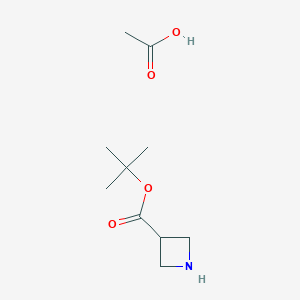

The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP. It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically .

Molecular Structure Analysis

1,4-Oxazine is shown to exist in solution entirely as the 4 H -isomer . X-ray structure determination of the N -Boc precursor shows significant deviations from theoretically predicted geometric parameters .

Chemical Reactions Analysis

1,4-Oxazine is not at all stable and decomposes in CDCl3 solution to give brown insoluble, probably polymeric, products with a half-life at RT of about one hour .

Wissenschaftliche Forschungsanwendungen

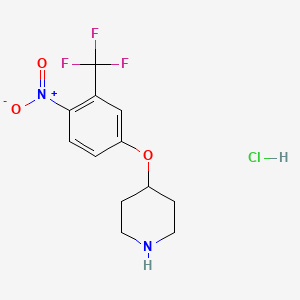

Asymmetric Synthesis of Chiral 1,2-Oxazinane and Hexahydropyridazin Spirocyclic Scaffolds

- Summary of Application: This research focuses on the synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds through organocatalytic [4 + 2] cycloaddition reactions . These structures are important due to their bioactivities and are widespread among natural products and medicinal compounds .

- Methods of Application: The method involves a [4 + 2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated ester . A hydrazide 1,4-synthon is designed and synthesized to construct chiral hexahydropyridazin spirocyclic scaffolds with methyleneindolinones via the same reaction .

- Results: The reactions give corresponding products in good to excellent yield, excellent diastereoselectivity, and good enantioselectivity .

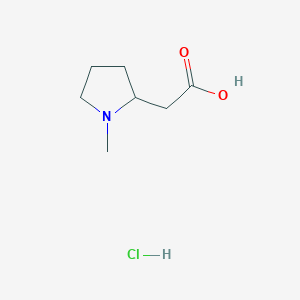

Facile Synthesis of 1,4-Oxazines

- Summary of Application: This research presents an efficient strategy for the rapid construction of 1,4-oxazines starting from simple α-amino ketones and diazo pyruvates .

- Methods of Application: The transformation is efficiently catalyzed by RuCl3 through a tandem N–H insertion/cyclization sequence via an enol formation .

- Results: This reaction shows broad functional group tolerance, and the resulting 1,4-oxazine products show promising anticancer activities toward HCT116 .

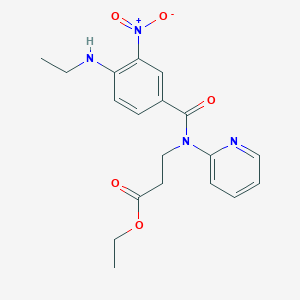

Synthesis of Antidepressant Molecules

- Summary of Application: This research investigates the use of ketamine and its (S)-enantiomer, esketamine, for their immediate antidepressant effects . These compounds have been proposed as potential medications for depressive disorder and resistant depression .

- Methods of Application: The study involves in vitro testing of (S)-ketamine (esketamine), which has a 3–4 fold higher affinity than ®-ketamine for the glutamate N-methyl D-aspartate receptor .

- Results: Esketamine has attracted more attention due to its potential as an antidepressant .

Synthesis of Antidepressant Molecules

- Summary of Application: This research investigates the use of ketamine and its (S)-enantiomer, esketamine, for their immediate antidepressant effects . These compounds have been proposed as potential medications for depressive disorder and resistant depression .

- Methods of Application: The study involves in vitro testing of (S)-ketamine (esketamine), which has a 3–4 fold higher affinity than ®-ketamine for the glutamate N-methyl D-aspartate receptor .

- Results: Esketamine has attracted more attention due to its potential as an antidepressant .

Eigenschaften

IUPAC Name |

(9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFPIALZQJURCZ-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCOCC2CN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCOC[C@@H]2CN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1400362.png)

![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)